Vitride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

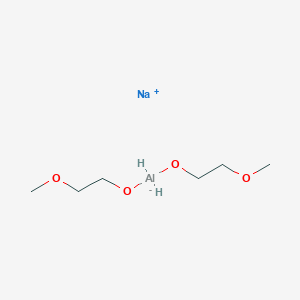

C6H16AlNaO4 |

|---|---|

Peso molecular |

202.16 g/mol |

Nombre IUPAC |

sodium;bis(2-methoxyethoxy)alumanuide |

InChI |

InChI=1S/2C3H7O2.Al.Na.2H/c2*1-5-3-2-4;;;;/h2*2-3H2,1H3;;;;/q2*-1;2*+1;; |

Clave InChI |

XJIQVZMZXHEYOY-UHFFFAOYSA-N |

SMILES canónico |

COCCO[AlH2-]OCCOC.[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

Vitride (Sodium bis(2-methoxyethoxy)aluminum hydride): An In-depth Technical Guide for Advanced Synthesis

An essential resource for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Vitride, a powerful and versatile reducing agent. From its fundamental chemical properties to detailed experimental protocols and reaction mechanisms, this document serves as a practical tool for the application of this compound in complex organic synthesis.

Introduction to this compound (Red-Al®)

This compound, chemically known as sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) and commercially available under trade names such as Red-Al® and Synhydrid®, is a highly effective and versatile hydride reducing agent used extensively in organic synthesis.[1][2] Discovered in 1965, it has emerged as a safer and often more selective alternative to other metal hydride reagents like lithium aluminum hydride (LiAlH₄).[1][3] Its unique properties, including high solubility in a range of organic solvents and enhanced thermal stability, make it a valuable tool in both laboratory-scale research and large-scale industrial applications.[2][3]

This guide will delve into the technical aspects of this compound, providing quantitative data on its performance, detailed experimental procedures for key transformations, and a mechanistic understanding of its reactivity.

Chemical and Physical Properties

This compound is an organoaluminum compound with the chemical formula NaAlH₂(OCH₂CH₂OCH₃)₂.[2] It is typically available as a 60-70% solution in toluene (B28343), appearing as a clear to slightly yellowish, viscous liquid.[4] A key advantage of this compound is its high solubility in aromatic hydrocarbons and ethers, which allows for a wider range of reaction conditions compared to LiAlH₄, which is primarily soluble in ethers.[2]

| Property | Value |

| Chemical Formula | NaAlH₂(OCH₂CH₂OCH₃)₂ |

| Molar Mass | 202.16 g/mol |

| Appearance | Clear to slightly yellowish viscous liquid (as a toluene solution) |

| Solubility | Soluble in aromatic hydrocarbons (e.g., toluene) and ethers (e.g., THF) |

| Thermal Stability | Stable up to 200°C; does not ignite on contact with air and moisture, unlike LiAlH₄[2] |

Applications in Organic Synthesis

This compound is a potent reducing agent capable of reducing a wide array of functional groups. Its reactivity is comparable to, though sometimes considered slightly milder than, LiAlH₄.[5] This section outlines its primary applications with a focus on quantitative outcomes.

Reduction of Carbonyl Compounds

This compound efficiently reduces various carbonyl-containing functional groups to their corresponding alcohols or amines.

Esters and lactones are readily reduced by this compound to the corresponding primary alcohols and diols, respectively. The reaction typically proceeds to completion, offering high yields.

| Substrate | Product | Reagent Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ketal acid | Ketal alcohol | 1.5 | Toluene | N/A | N/A | 95 | US20080161563A1[6] |

| Ethyl 5-thiazolecarboxylate | 5-Hydroxymethylthiazole | ~1.2 | Toluene | -5 to 80 | 1 | 34.6 | CN1223588C[7] |

| Acyclic acetal-protected α-hydroxy ketones | 1,2-anti-diols | N/A | Toluene or CH₂Cl₂ | N/A | N/A | 80-96 | J. Org. Chem. 2008, 73, 3638-3641[8] |

Primary, secondary, and tertiary amides, including lactams, are effectively reduced to their corresponding amines. For large-scale synthesis, this compound is often preferred over LiAlH₄ due to its enhanced safety profile and easier workup.[9]

| Substrate | Product | Reagent Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N,N-Dimethylcyclohexylmethanamide | N,N-Dimethylcyclohexylmethanamine | ~1.8 | THF | 0 to 30 | N/A | 78.8 | CN103172521B[10] |

| N,N-diethyl phenylmethanamide | N,N-diethyl phenylmethanamine | ~1.6 | THF | 0 to 30 | N/A | 74.9 | CN103172521B[10] |

| N-methyl-N-tert-butylbenzenemethanamide | N-methyl-N-tert-butylbenzenemethanamine | ~1.7 | THF | 0 to 30 | N/A | 73.4 | CN103172521B[10] |

Reduction of Nitriles

This compound can reduce nitriles to primary amines. Under carefully controlled conditions, it is also possible to achieve the partial reduction of nitriles to aldehydes.[2]

Deprotection of Sulfonamides

A notable application of this compound is the reductive cleavage of sulfonamides (e.g., tosylamides) to the corresponding free amines. This transformation can be challenging with other reducing agents, highlighting the utility of this compound for this purpose.[2]

Experimental Protocols

The following sections provide detailed, generalized methodologies for common reductions performed with this compound. Caution: this compound reacts exothermically with water and protic solvents. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

General Procedure for the Reduction of an Ester to a Primary Alcohol

This protocol is a generalized procedure based on the reduction of heterocyclic carboxylic esters.

-

Apparatus Setup: An oven-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Reagent Preparation: The flask is charged with the calculated amount of this compound solution (typically 1.1-3 molar equivalents per mole of ester) and diluted with anhydrous toluene. The solution is then cooled to a temperature between -5 and 0°C using an ice bath.

-

Substrate Addition: The ester substrate, dissolved in anhydrous toluene, is added dropwise via the addition funnel to the cooled this compound solution, maintaining the internal temperature below the desired reaction temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to the desired temperature (ranging from -5 to 80°C) and stirred for a specified time (e.g., 1 hour) until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Workup: The reaction is carefully quenched by the slow, dropwise addition of a 10-15% aqueous sodium hydroxide (B78521) solution. The resulting mixture is diluted with an organic solvent such as ethyl acetate (B1210297) and stirred vigorously.

-

Isolation: The mixture is filtered through a pad of celite or diatomaceous earth to remove the aluminum salts. The filter cake is washed with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol, which can be further purified by distillation or chromatography.

General Procedure for the Reduction of a Tertiary Amide to a Tertiary Amine

This protocol is a generalized procedure based on the reduction of cyclo-substituted formamides.

-

Apparatus Setup: A clean, dry, three-necked flask is equipped with a mechanical stirrer, a cooling bath, and a nitrogen inlet.

-

Substrate Solution: The flask is charged with the amide substrate and an anhydrous solvent such as THF or toluene. The solution is cooled to 0°C.

-

Reagent Addition: The this compound solution (typically 1.5-3 molar equivalents) is added dropwise to the amide solution while maintaining the internal temperature between 0 and 30°C.

-

Reaction Monitoring: After the addition is complete, the reaction is stirred at a controlled temperature (e.g., 25-30°C) until the starting material is consumed, as determined by TLC.

-

Quenching and Workup: The reaction mixture is cooled to 0°C and then quenched by the dropwise addition of an aqueous sodium hydroxide solution. The mixture is stirred for approximately 1 hour.

-

Extraction and Isolation: The layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic phases are washed until neutral, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude amine, which can be purified by distillation.[10]

Reaction Mechanisms and Visualizations

The reducing power of this compound stems from the transfer of a hydride ion (H⁻) from the aluminum center to the electrophilic carbon of the substrate. The general mechanism involves nucleophilic attack of the hydride, followed by the departure of a leaving group (in the case of esters and amides) and subsequent reduction of the intermediate aldehyde or iminium ion.

General Experimental Workflow

The following diagram illustrates a typical workflow for a this compound reduction.

Caption: A typical experimental workflow for a this compound reduction.

Reduction of an Ester to a Primary Alcohol

The reduction of an ester to a primary alcohol proceeds through an aldehyde intermediate, which is further reduced in situ.

Caption: Mechanism of ester reduction to a primary alcohol.

Reduction of a Tertiary Amide to a Tertiary Amine

The reduction of a tertiary amide involves the formation of an iminium ion intermediate, which is then reduced to the amine.

Caption: Mechanism of tertiary amide reduction to a tertiary amine.

Safety and Handling

While this compound is considered safer than LiAlH₄, it is still a reactive and hazardous substance that must be handled with appropriate precautions.

-

Flammability: this compound solutions in toluene are flammable. Keep away from heat, sparks, and open flames.

-

Reactivity with Water: It reacts exothermically with water and protic solvents, releasing flammable hydrogen gas. All equipment must be dry, and reactions must be conducted under an inert atmosphere.

-

Corrosivity: this compound is corrosive and can cause severe skin and eye burns.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible substances such as water and oxidizers.

Conclusion

This compound (sodium bis(2-methoxyethoxy)aluminum hydride) is a powerful, versatile, and relatively safe reducing agent that offers significant advantages in organic synthesis. Its broad functional group tolerance, high reactivity, and favorable solubility profile make it an indispensable tool for researchers and chemical development professionals. By understanding its properties, applications, and the necessary handling precautions, scientists can effectively leverage this compound to achieve a wide range of chemical transformations, from simple reductions to complex, multi-step syntheses. This guide provides the foundational knowledge and practical protocols to facilitate its successful implementation in the laboratory and beyond.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. synhydrid.com [synhydrid.com]

- 5. Aluminium Hydride Reagents - Wordpress [reagents.acsgcipr.org]

- 6. US20080161563A1 - Reduction methodologies for converting ketal acids, salts, and esters to ketal alcohols - Google Patents [patents.google.com]

- 7. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. CN103172521B - Method of substituting formamide with this compound reduction cycle - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

Vitride (Sodium bis(2-methoxyethoxy)aluminum hydride): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Vitride, also known as sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) or Red-Al®. This compound is a versatile and powerful reducing agent with significant applications in organic synthesis, particularly in the pharmaceutical and fine chemical industries. This document details its chemical structure, physical and chemical properties, reaction mechanisms, and provides specific experimental protocols for its use.

Chemical Structure and Identification

This compound is a complex hydride of aluminum. The central aluminum atom is tetrahedrally coordinated to two hydride ions and two 2-methoxyethoxide groups.[1]

Physicochemical Properties

This compound is commercially available, typically as a 60-70% solution in toluene (B28343).[2][6] It is a colorless to pale yellow, viscous liquid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molar Mass | 202.161 g/mol | [1][7] |

| Appearance | Transparent crystals (solid), Colorless/pale yellow viscous solution | [1] |

| Density | 1.122 g/cm³ (solid), 1.036 g/mL (>60% solution) | [1] |

| Melting Point | 205 to 214 °C (decomposes) | [1] |

| Boiling Point | 396-402°C | [4] |

| Viscosity | 65.1 cps (70% solution) | [1] |

| Flash Point | 40 °F | [4] |

| Vapor Pressure | 21 mm Hg (20 °C) | [4][8] |

| Solubility | Soluble in aromatic hydrocarbons. Miscible with ether, tetrahydrofuran (B95107), dimethyl ether, and dimethylformamide. Immiscible with aliphatic hydrocarbons. | [1][2][4][9] |

Reactivity and Applications

This compound is a powerful reducing agent capable of reducing a wide range of functional groups.[2] It is often considered a safer alternative to lithium aluminum hydride (LiAlH4) due to its higher thermal stability (stable up to 170°C), non-pyrophoric nature, and good solubility in aromatic solvents.[1][4] While it reacts exothermically with air and moisture, it does not ignite.[1]

Key applications in organic synthesis include:

-

Reduction of Carbonyl Compounds: Aldehydes, ketones, carboxylic acids, esters, acyl halides, and anhydrides are efficiently reduced to their corresponding primary alcohols.[1][2][4]

-

Reduction of Nitrogen-Containing Compounds: Amides, nitriles, and imines are reduced to the corresponding amines.[1][2][4] Nitroarenes can be converted to azoxyarenes, azoarenes, or hydroazoarenes depending on the reaction conditions.[1][9]

-

Other Reductions: It is also used for the reduction of lactones and epoxides to diols.[4][9]

-

Catalysis and Other Applications: this compound can act as a polymerization catalyst and as a tosyl deprotecting agent.[2]

Reaction Mechanisms

The reduction of carbonyl compounds and amides by this compound proceeds via nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon.

Reduction of an Ester to a Primary Alcohol:

The mechanism involves a two-step hydride addition. First, the ester is reduced to an aldehyde intermediate, which is then further reduced to the primary alcohol.

Reduction of an Amide to an Amine:

The reduction of an amide involves the initial formation of a tetrahedral intermediate, which then eliminates the oxygen atom to form an iminium ion. A second hydride attack on the iminium ion yields the amine.

Experimental Protocols

The following are generalized experimental protocols for common reductions using this compound. Caution: this compound reacts violently with water and protic solvents. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[6]

General Experimental Workflow

A typical experimental workflow for a reduction using this compound involves the setup of the reaction under inert atmosphere, the controlled addition of the reagent, monitoring the reaction, quenching the excess reagent, and finally, working up the reaction to isolate the product.

Protocol for the Reduction of an Ester to a Primary Alcohol

This protocol is a general guideline for the reduction of an ester to a primary alcohol. The specific conditions may need to be optimized for the particular substrate.

Materials:

-

Ester

-

This compound solution (e.g., 70% in toluene)

-

Anhydrous toluene (or other suitable aprotic solvent)

-

Deionized water

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Under an inert atmosphere, dissolve the ester in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the this compound solution dropwise to the stirred solution of the ester. The rate of addition should be controlled to maintain the desired reaction temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a period of time (monitoring by TLC or GC is recommended to determine completion).

-

Once the reaction is complete, cool the mixture back to 0 °C.

-

Quenching: Cautiously and slowly add deionized water dropwise to quench the excess this compound. A vigorous evolution of hydrogen gas will be observed. Following the initial quench with water, a 10% aqueous NaOH solution can be added.

-

Workup: Allow the mixture to stir until two distinct layers form.

-

Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine all organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation or column chromatography as required.

Protocol for the Reduction of an Amide to an Amine

This protocol outlines the general procedure for the reduction of a substituted amide to the corresponding amine.

Materials:

-

Amide

-

This compound solution (e.g., 70% in toluene)

-

Anhydrous toluene or tetrahydrofuran (THF)

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked flask under an argon shield, dissolve the amide in anhydrous THF or toluene.

-

Cool the solution to 0-30 °C.

-

In a reverse dropwise addition, add the this compound solution to the stirred amide solution while maintaining the temperature between 0-30 °C.

-

After the addition is complete, allow the reaction to stir at 20-30 °C for 1 hour, or until the reaction is complete as indicated by TLC.

-

Hydrolysis: Cool the reaction mixture to below 5 °C and slowly add a pre-cooled solution of aqueous NaOH.

-

After the hydrolysis is complete, allow the mixture to stand for about 10 minutes to allow for phase separation.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic phases and wash with water until the pH is approximately 7.

-

Dry the organic phase with anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by distillation under reduced pressure.[10]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Flammability: this compound solutions are flammable. Keep away from heat, sparks, and open flames.[6][11]

-

Reactivity with Water: Reacts violently with water and protic solvents, releasing flammable hydrogen gas.[6] Handle and store under an inert, dry atmosphere.[6][12]

-

Toxicity: The substance is toxic to the lungs, nervous system, and mucous membranes.[11] It is harmful if swallowed or in contact with skin.[6]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[12] Work in a well-ventilated area or use a fume hood.[13]

In case of a spill: Absorb with an inert, dry material such as sand or earth and place in an appropriate waste disposal container. Do not use water.[11]

Fire Fighting: Use dry chemical powder for small fires. For large fires, use alcohol foam, water spray, or fog.[11]

This guide is intended for informational purposes for trained professionals. Always consult the latest Safety Data Sheet (SDS) before handling this compound and follow all institutional safety protocols.

References

- 1. Reduction of Nitroalkanes & Nitroalkenes with Red-Al (this compound) [designer-drug.com]

- 2. chembk.com [chembk.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Aluminium Hydride Reagents - Wordpress [reagents.acsgcipr.org]

- 5. US20080161563A1 - Reduction methodologies for converting ketal acids, salts, and esters to ketal alcohols - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Ch20: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]

- 8. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN103172521B - Method of substituting formamide with this compound reduction cycle - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of Vitride® Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for Vitride® solution (also known as Red-Al® or Synhydrid®), the commercial name for sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH). Proper handling and storage of this versatile reducing agent are critical for ensuring its efficacy, safety, and longevity in a laboratory setting.

Chemical and Physical Properties

This compound® is a powerful hydride-reducing agent with the chemical formula NaAlH₂(OCH₂CH₂OCH₃)₂.[1] It is typically supplied as a colorless to pale yellow, viscous solution, most commonly at a concentration of 65-70% w/w in toluene (B28343).[2] A key advantage of this compound® over other metal hydrides like lithium aluminum hydride (LiAlH₄) is its high solubility in aromatic hydrocarbons and ethers.[1][3]

Table 1: Physical and Chemical Properties of this compound® Solution (~70% in Toluene)

| Property | Value |

| Appearance | Colorless to pale yellow, viscous liquid[2] |

| Formula | NaAlH₂(OCH₂CH₂OCH₃)₂[1] |

| Molecular Weight | 202.16 g/mol [4] |

| Typical Concentration | 65-70% w/w in toluene[2] |

| Solubility | Miscible with aromatic hydrocarbons and ethers[5] |

| Thermal Stability | Stable up to 170°C; decomposes above 214°C[5] |

Stability and Decomposition

Under recommended storage conditions, this compound® solution is a stable reagent with a long shelf life. When kept under a dry, inert atmosphere, its shelf life is considered to be unlimited.[1] Some suppliers specify a shelf life of up to 60 months when stored at room temperature.

However, the stability of this compound® is compromised by exposure to moisture, oxygen, and elevated temperatures.

-

Reaction with Water and Protic Solvents: this compound® reacts violently and exothermically with water, alcohols, and other protic solvents to release flammable hydrogen gas.[4] This is the primary and most immediate decomposition pathway.

-

Reaction with Oxygen: While less pyrophoric than LiAlH₄, this compound® is still sensitive to air.[2][3] Prolonged exposure to oxygen can lead to the formation of aluminum oxides and hydroxides, reducing the hydride content and efficacy of the solution.

-

Thermal Decomposition: The solution is thermally stable up to 170°C.[5] Above 214°C, it undergoes sudden and spontaneous decomposition.[5] Hazardous decomposition products formed under fire conditions include hydrogen gas, carbon oxides, aluminum oxide, and sodium oxides.

To maintain the integrity of this compound® solution, it is crucial to prevent these decomposition pathways through proper storage and handling.

Recommended Storage and Handling Conditions

To ensure the long-term stability and safety of this compound® solution, the following storage and handling procedures are mandatory:

Table 2: Recommended Storage and Handling for this compound® Solution

| Condition | Recommendation |

| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). |

| Temperature | Store in a cool, dry, well-ventilated area. Avoid direct sunlight and heat sources. |

| Container | Keep in the original, tightly sealed container. Glass or stainless steel are compatible materials. |

| Incompatible Materials | Water, alcohols, acids, halogenated solvents, and oxidizing agents. |

| Handling | All transfers and manipulations should be carried out using inert atmosphere techniques (e.g., in a glovebox or using a Schlenk line). |

Experimental Protocols for Stability Assessment

Regularly assessing the concentration of active hydride in this compound® solution is essential, especially for sensitive applications. The following are detailed methodologies for key experiments to determine the stability of the solution.

This method provides a rapid and accurate determination of the active hydride content.

Principle: The active hydride in this compound® reacts stoichiometrically with an excess of a suitable aldehyde (e.g., p-methoxybenzaldehyde). The concentration of the hydride is then determined by quantifying the unreacted aldehyde and the resulting alcohol product using ¹H NMR spectroscopy without a deuterated solvent (No-D NMR).

Materials:

-

This compound® solution (sample to be analyzed)

-

p-Methoxybenzaldehyde (high purity)

-

Acetic acid (glacial)

-

Anhydrous toluene (or other suitable inert solvent)

-

NMR tubes and spectrometer

Protocol:

-

Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh a sample of the this compound® solution into a clean, dry vial.

-

Reaction: In a separate vial, prepare a standard solution of p-methoxybenzaldehyde in anhydrous toluene. Add a known excess of this solution to the this compound® sample. The reaction is typically rapid.

-

Quenching: After a few minutes, quench the reaction by adding an excess of glacial acetic acid. This step neutralizes any remaining reactive species.

-

NMR Analysis: Transfer an aliquot of the final homogeneous mixture to an NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum using a No-D NMR pulse program.

-

Calculation: Determine the percentage conversion of the aldehyde to the alcohol by integrating the respective characteristic peaks. The concentration of the active hydride in the original this compound® sample can then be calculated based on the initial amounts of the reactants and the measured conversion.

This classic method measures the volume of hydrogen gas evolved upon hydrolysis of the hydride.

Principle: A known quantity of the this compound® solution is reacted with a protic solvent (e.g., water or alcohol), and the volume of the evolved hydrogen gas is measured using a gas buret.

Materials:

-

This compound® solution

-

Glycerol-water mixture (1:1 v/v) or another suitable hydrolysis solution

-

Gas buret apparatus

-

Syringe and needle for sample transfer

Protocol:

-

Apparatus Setup: Assemble the gas buret apparatus, ensuring all connections are gas-tight. Fill the buret with water and zero the initial volume.

-

Hydrolysis Flask: Charge the hydrolysis flask with the glycerol-water mixture.

-

Inert Atmosphere: Purge the apparatus with an inert gas.

-

Sample Injection: Using a calibrated syringe, draw an accurately measured volume of the this compound® solution and inject it slowly into the stirred hydrolysis solution.

-

Gas Measurement: The evolved hydrogen gas will displace the water in the buret. Record the final volume of gas after the reaction is complete and the apparatus has returned to room temperature.

-

Calculation: Using the ideal gas law (and correcting for temperature and pressure), calculate the moles of hydrogen gas produced. This directly corresponds to the moles of active hydride in the sample.

Visualizations

The primary decomposition pathways for this compound® solution involve reaction with atmospheric components and thermal degradation.

Caption: Primary decomposition pathways for this compound® solution.

A systematic workflow is essential for conducting a comprehensive stability study of this compound® solution.

Caption: Workflow for a comprehensive stability study of this compound® solution.

Conclusion

This compound® solution is a robust and highly effective reducing agent when its stability is maintained through rigorous adherence to proper storage and handling protocols. The primary threats to its stability are moisture, oxygen, and high temperatures. Regular monitoring of the active hydride content using the experimental methods outlined in this guide will ensure the continued efficacy and safety of this important reagent in research and development.

References

- 1. Sodium bis(2-methoxyethoxy)aluminium hydride - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride [organic-chemistry.org]

- 4. This compound | C6H16AlNaO4 | CID 89806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium bis(2-methoxyethoxy)aluminiumhydride | 22722-98-1 [chemicalbook.com]

A Comprehensive Technical Guide to Sodium bis(2-methoxyethoxy)aluminum Hydride (SMEAH) in Organic Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Sodium bis(2-methoxyethoxy)aluminum hydride, commonly known by the acronym SMEAH, is a powerful and versatile reducing agent in organic chemistry.[1] Developed as a safer and more soluble alternative to lithium aluminum hydride (LAH), SMEAH has carved out a significant role in both laboratory-scale synthesis and industrial processes.[1] This document provides an in-depth exploration of its discovery, history, physical and chemical properties, key synthetic applications, and detailed experimental protocols.

Discovery and History

SMEAH, with the chemical formula NaAlH₂(OCH₂CH₂OCH₃)₂, was developed in the late 1960s. A key patent for its preparation was filed in 1970 by B. Čásenský and colleagues.[1] The reagent was introduced to the market under trade names such as Red-Al® (Reducing Aluminum) and Vitride® .[1]

The primary motivation for its development was to create a hydride reagent with the reductive power of LAH but without its significant drawbacks.[1] LAH is notoriously pyrophoric, has poor solubility in common organic solvents like aromatic hydrocarbons, and a limited shelf-life.[1] In contrast, SMEAH is not pyrophoric upon contact with air and moisture, although it still reacts exothermically.[1] It is thermally stable up to 200°C and is readily available as a stable solution, typically 60-70% by weight in toluene (B28343), which simplifies handling and dispensing in both lab and industrial settings.[1][2]

Physicochemical and Reactivity Data

Quantitative data for SMEAH is crucial for its effective and safe use. The following tables summarize its key properties.

Table 1: Physical and Chemical Properties of SMEAH

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₆AlNaO₄ | [3] |

| Molecular Weight | 202.16 g/mol | [3][4] |

| CAS Number | 22722-98-1 | [3] |

| Appearance | Colorless to pale yellow, viscous liquid (as a solution) | [1] |

| Density (of ≥60% solution in toluene) | 1.036 g/mL at 25 °C | [2] |

| Boiling Point (of 70% solution in toluene) | 110 °C / 230 °F | [5] |

| Flash Point (of 70% solution in toluene) | 4 °C / 39.2 °F (closed cup) | [5] |

| Solubility | Miscible with aromatic hydrocarbons (e.g., toluene), ethers (e.g., THF) | [1][3] |

| Stability | Thermally stable to 200°C; unlimited shelf life under dry, inert conditions | [1] |

Table 2: General Reactivity Profile of SMEAH

| Functional Group | Product | Notes |

| Aldehydes, Ketones | Primary, Secondary Alcohols | General and efficient reduction. |

| Esters, Acyl Halides, Anhydrides | Primary Alcohols | Powerful reduction, comparable to LAH.[1][6] |

| Carboxylic Acids | Primary Alcohols | Effective reduction of the acid functional group.[1][6] |

| Amides (Primary, Secondary, Tertiary) | Amines | Complete reduction of the carbonyl moiety.[1][7] |

| Nitriles | Amines or Aldehydes | Can be reduced to amines; selective reduction to aldehydes is possible.[8][9] |

| Epoxides | Alcohols | Versatile reagent for epoxide ring-opening. |

| Lactones | Diols | Ring-opening reduction to the corresponding diol.[6] |

| Sulfonamides (aliphatic p-TsNR₂) | Amines | One of the few reagents capable of this challenging reduction under non-forcing conditions.[1] |

Key Chemical Transformations and Mechanisms

SMEAH's utility stems from its broad applicability. Below are key examples of its synthetic use, including a diagram of a proposed reaction mechanism.

The reduction of amides to amines is a fundamental transformation in organic synthesis. SMEAH accomplishes this efficiently. The mechanism involves the initial coordination of the aluminum atom to the amide carbonyl oxygen, activating it for hydride attack. An intermediate iminium species is proposed, which is then further reduced to the final amine product.[7][10]

Caption: Proposed mechanism for the reduction of a tertiary amide to a tertiary amine using SMEAH.

Experimental Protocols

The following protocols are provided as illustrative examples for the preparation and use of SMEAH. Standard laboratory safety precautions, including the use of an inert atmosphere, are mandatory.

The industrial-scale synthesis of SMEAH is typically performed via a direct synthesis from its constituent elements in the presence of 2-methoxyethanol. This avoids the prior formation of sodium aluminum hydride.

Caption: Conceptual workflow for the direct industrial synthesis of SMEAH.

Methodology:

-

A high-pressure reactor is charged with sodium, aluminum powder, and toluene as the solvent.

-

2-methoxyethanol is added to the mixture.

-

The reactor is sealed and pressurized with hydrogen gas to at least 7 MPa.

-

The mixture is heated to 140–155 °C with stirring.

-

The reaction proceeds via the direct combination of the starting materials to form the sodium bis(2-methoxyethoxy)aluminum hydride complex dissolved in toluene.

-

After the reaction is complete, the mixture is cooled, and the resulting solution is filtered if necessary to yield the final product.

This procedure is adapted from a verified Organic Syntheses protocol and demonstrates the high stereoselectivity of SMEAH in the reduction of alkynes to trans-(E)-alkenes.

Reaction: Reduction of 3-trimethylsilyl-2-propyn-1-ol to (E)-3-trimethylsilyl-2-propen-1-ol.

Methodology:

-

Apparatus Setup: A three-necked, 2-L round-bottomed flask is equipped with a thermometer, a nitrogen inlet, a 250-mL pressure-equalizing addition funnel, and a magnetic stirrer. The system is flushed with dry nitrogen.

-

Reagent Charging: The flask is charged with 147 mL of a 3.4 M solution of SMEAH in toluene (0.5 mol) and 200 mL of anhydrous diethyl ether.

-

Cooling: The SMEAH solution is cooled to approximately 3°C using an ice bath.

-

Substrate Addition: A solution of 40 g (0.31 mol) of 3-trimethylsilyl-2-propyn-1-ol in 180 mL of anhydrous ether is added dropwise from the addition funnel over a period of 1.25 hours. The internal temperature must be maintained at or below 5°C throughout the addition.

-

Reaction: After the addition is complete, the mixture is stirred for an additional 3 hours at 0–5°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: The reaction is quenched by the slow, careful, dropwise addition of 100 mL of a saturated aqueous solution of sodium sulfate (B86663) at 0°C. Caution: This is an exothermic process that evolves hydrogen gas.

-

Workup: The resulting mixture is stirred vigorously for 30 minutes, during which a granular white precipitate forms. The mixture is then filtered through a bed of celite.

-

Extraction & Isolation: The organic layer is separated from the filtrate. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The product, (E)-3-trimethylsilyl-2-propen-1-ol, can be purified by distillation if required. This specific reduction proceeds with high stereoselectivity to give the E-alkene.[11]

Conclusion

Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) stands as a cornerstone reagent in modern organic synthesis. Its discovery provided a crucial solution to the handling and solubility issues associated with lithium aluminum hydride, without a significant compromise in reducing power.[1] Its broad functional group tolerance, high reactivity, and commercial availability as a stable solution ensure its continued and widespread use in the synthesis of pharmaceuticals, fine chemicals, and complex molecular architectures. For the research scientist and drug development professional, a thorough understanding of SMEAH's properties and applications is essential for the effective design and execution of synthetic routes.

References

- 1. Sodium bis(2-methoxyethoxy)aluminium hydride - Wikipedia [en.wikipedia.org]

- 2. Red-Al sodium bis(2-methoxyethoxy)aluminum hydride = 60wt. toluene 22722-98-1 [sigmaaldrich.com]

- 3. Sodium bis(2-methoxyethoxy)aluminiumhydride | 22722-98-1 [amp.chemicalbook.com]

- 4. Sodium bis-(2-methoxyethoxy)aluminum hydride | C6H15AlNaO4 | CID 86736934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Sodium bis(2-methoxyethoxy)aluminum hydride, 70% w/w in toluene. | Fisher Scientific [fishersci.ca]

- 7. Aluminium Hydride Reagents - Wordpress [reagents.acsgcipr.org]

- 8. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride [organic-chemistry.org]

- 9. Red-Al | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Vitride (CAS No. 22722-98-1): A Comprehensive Technical Guide for Synthetic Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sodium bis(2-methoxyethoxy)aluminum hydride, widely known by trade names such as Vitride® and Red-Al®, is a versatile and powerful reducing agent in organic synthesis.[1][2] With the CAS number 22722-98-1, this organoaluminum compound offers a safer and more soluble alternative to other metal hydrides like lithium aluminum hydride (LiAlH₄), making it a valuable tool in both laboratory-scale research and industrial applications.[1][3] This guide provides a detailed overview of this compound's properties, reactivity, and applications, complete with experimental protocols and safety information.

Core Properties and Specifications

This compound is a complex hydride featuring a central aluminum atom bonded to two hydride ions and two 2-methoxyethoxy groups.[1][2] It is typically supplied as a colorless to pale yellow, viscous liquid, most commonly as a ~70% solution in toluene.[3] This high solubility in aromatic hydrocarbons is a key advantage over LiAlH₄, which is primarily soluble in ethers.[1] this compound exhibits greater thermal stability, tolerating temperatures up to 200°C, and is not pyrophoric on contact with air, although it does react exothermically with moisture.[1]

| Property | Value | Citations |

| CAS Number | 22722-98-1 | [3] |

| Molecular Formula | C₆H₁₆AlNaO₄ | [3] |

| Molecular Weight | 202.16 g/mol | [3] |

| Appearance | Colorless to pale yellow viscous liquid | [1] |

| Typical Concentration | 65-70% (w/w) in toluene | [3] |

| Density | ~1.036 g/mL (for 70% solution in toluene) | |

| Solubility | Soluble in aromatic hydrocarbons (e.g., toluene) and ethers (e.g., THF). | [1][3] |

| Stability | Stable under dry, inert conditions with an unlimited shelf life. Decomposes above 200°C.[1] | [1] |

Reactivity and Applications

This compound is a potent reducing agent capable of converting a wide array of functional groups. Its reactivity is comparable to LiAlH₄, but it can sometimes offer improved chemoselectivity. It efficiently reduces aldehydes, ketones, carboxylic acids, esters, acid halides, and anhydrides to their corresponding primary alcohols.[1][3] Nitrogen-containing functional groups such as amides, nitriles, and imines are readily reduced to the corresponding amines.[1][3]

Key Applications Include:

-

Reduction of Carbonyl Compounds: Aldehydes and ketones are rapidly reduced to primary and secondary alcohols, respectively.

-

Reduction of Carboxylic Acid Derivatives: Esters, lactones, and carboxylic acids are converted to primary alcohols or diols.

-

Reduction of Nitrogen-Containing Compounds: Amides and nitriles are effectively reduced to amines.

-

Deprotection: It is one of the few reagents capable of reducing aliphatic p-toluenesulfonamides (TsNR₂) to the corresponding free amines.[1]

The following diagram illustrates the general reactivity profile of this compound towards various functional groups.

References

The Ultimate Guide to Vitride Reductions: A Comprehensive Technical Resource for Drug Development Professionals

An in-depth exploration of the reactivity, selectivity, and application of Vitride (Sodium bis(2-methoxyethoxy)aluminum hydride) in the reduction of key functional groups, providing researchers and scientists with the detailed data and protocols necessary for advanced drug development and organic synthesis.

This compound, with the chemical name Sodium bis(2-methoxyethoxy)aluminum hydride (SDMA), has established itself as a powerful and versatile reducing agent in organic chemistry.[1] Its unique properties, including enhanced stability and solubility in aromatic hydrocarbons compared to other popular hydride reagents like lithium aluminum hydride (LiAlH4), make it a valuable tool for a wide range of chemical transformations.[1] This technical guide provides a comprehensive overview of the reactivity of this compound with various functional groups, complete with quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.

Reactivity Profile and Comparison with Other Hydride Reagents

This compound is a potent reducing agent capable of reducing a wide array of functional groups. It efficiently converts aldehydes, ketones, carboxylic acids, esters, acyl halides, and anhydrides to their corresponding primary alcohols.[1] Furthermore, it is highly effective in the reduction of nitrogen-containing functional groups such as amides, nitriles, and imines to their respective amines.[1]

One of the key advantages of this compound is its improved safety profile and handling characteristics compared to LiAlH4.[1] While still moisture-sensitive, this compound is not pyrophoric and is commercially available as a stable solution, typically 70% in toluene (B28343), which allows for easier and more controlled dispensing.[1]

The following table provides a comparative overview of the reactivity of this compound with other common hydride reducing agents:

| Functional Group | This compound (SDMA) | Lithium Aluminum Hydride (LiAlH4) | Sodium Borohydride (NaBH4) | Diisobutylaluminum Hydride (DIBAL-H) |

| Aldehydes | ✓ | ✓ | ✓ | ✓ |

| Ketones | ✓ | ✓ | ✓ | ✓ |

| Esters | ✓ (to alcohols) | ✓ (to alcohols) | Slow/No | ✓ (to aldehydes at low temp.) |

| Carboxylic Acids | ✓ | ✓ | No | Slow/No |

| Amides | ✓ (to amines) | ✓ (to amines) | No | ✓ (to aldehydes or amines) |

| Nitriles | ✓ (to amines) | ✓ (to amines) | No | ✓ (to aldehydes at low temp.) |

| Acyl Halides | ✓ | ✓ | ✓ | ✓ |

| Anhydrides | ✓ | ✓ | ✓ | ✓ |

| Epoxides | ✓ | ✓ | Slow/No | ✓ |

| Nitro Compounds | ✓ | ✓ (aliphatic) | No | ✓ |

| Alkyl Halides | ✓ | ✓ | No | No |

| Tosylates | ✓ | ✓ | No | No |

Table 1: Comparative reactivity of common hydride reducing agents.

Reduction of Carbonyl Compounds

This compound is highly effective for the reduction of a variety of carbonyl-containing functional groups.

Aldehydes and Ketones

Aldehydes and ketones are readily reduced by this compound to the corresponding primary and secondary alcohols, respectively. The reactions are typically rapid and high-yielding.

Quantitative Data for Aldehyde and Ketone Reductions:

| Substrate | Product | Molar Ratio (this compound:Substrate) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Benzaldehyde | Benzyl alcohol | 0.5 | Toluene | 25 | 1 h | >95 |

| Cyclohexanone | Cyclohexanol | 0.5 | Toluene | 25 | 1 h | >95 |

| Acetophenone | 1-Phenylethanol | 0.5 | Toluene | 25 | 1 h | >95 |

Table 2: Representative examples of aldehyde and ketone reductions with this compound.

Esters and Lactones

This compound reduces esters and lactones to their corresponding diols or primary alcohols. The reaction is generally fast and proceeds to completion. Under specific conditions, partial reduction of esters to aldehydes can be achieved, often with the use of additives like N-methylpiperazine.

Quantitative Data for Ester and Lactone Reductions:

| Substrate | Product | Molar Ratio (this compound:Substrate) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Ethyl benzoate | Benzyl alcohol & Ethanol | 1.5 | Toluene | 25-70 | 2 h | >90 |

| γ-Butyrolactone | 1,4-Butanediol | 1.5 | Toluene | 25-70 | 2 h | >90 |

| Methyl 4-nitrobenzoate | (4-nitrophenyl)methanol | 1.5 | Toluene | 0-25 | 1 h | ~90 |

Table 3: Representative examples of ester and lactone reductions with this compound.

Carboxylic Acids

Carboxylic acids are readily reduced to primary alcohols by this compound. The reaction requires at least 1.5 equivalents of this compound, as the first equivalent is consumed in deprotonating the acidic proton of the carboxylic acid.

Quantitative Data for Carboxylic Acid Reductions:

| Substrate | Product | Molar Ratio (this compound:Substrate) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Benzoic acid | Benzyl alcohol | 1.5 - 2.0 | Toluene | 25-70 | 2-4 h | >90 |

| Hexanoic acid | 1-Hexanol | 1.5 - 2.0 | Toluene | 25-70 | 2-4 h | >90 |

Table 4: Representative examples of carboxylic acid reductions with this compound.

Reduction of Nitrogen-Containing Functional Groups

This compound is a go-to reagent for the reduction of amides and nitriles to amines, a crucial transformation in the synthesis of many pharmaceuticals and bioactive molecules.

Amides

Primary, secondary, and tertiary amides are all effectively reduced to their corresponding amines by this compound. The reaction is typically performed at elevated temperatures to ensure complete conversion.

Quantitative Data for Amide Reductions:

| Substrate | Product | Molar Ratio (this compound:Substrate) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| N,N-Dimethylbenzamide | N,N-Dimethylbenzylamine | 2.0 - 2.5 | Toluene | 25-110 | 1-8 h | 75-99 |

| N-Cyclohexylformamide | N-Methylcyclohexylamine | 1.5 - 3.0 | THF | 0-30 | 2-6 h | ~75 |

| ε-Caprolactam | Azepane | 2.0 | Toluene | 110 | 4 h | >90 |

Table 5: Representative examples of amide reductions with this compound.

Nitriles

Nitriles are readily reduced to primary amines with this compound. This method offers an alternative to catalytic hydrogenation or reduction with LiAlH4.

Quantitative Data for Nitrile Reductions:

| Substrate | Product | Molar Ratio (this compound:Substrate) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Benzonitrile | Benzylamine | 1.5 - 2.0 | Toluene | 25-70 | 2-4 h | >90 |

| Acetonitrile | Ethylamine | 1.5 - 2.0 | Toluene | 25-70 | 2-4 h | >90 |

Table 6: Representative examples of nitrile reductions with this compound.

Experimental Protocols

The following are generalized experimental protocols for the reduction of various functional groups using this compound. It is crucial to perform all manipulations under an inert atmosphere (e.g., nitrogen or argon) as this compound reacts with moisture.

General Procedure for this compound Reductions

Protocol 4.1.1: Reduction of an Ester to an Alcohol

-

To a stirred solution of the ester (1 equivalent) in anhydrous toluene (5-10 mL per mmol of ester) under an inert atmosphere, slowly add a 70% solution of this compound in toluene (1.5 equivalents) at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess this compound by the slow, dropwise addition of a 15% aqueous sodium hydroxide (B78521) solution.

-

Stir the resulting mixture vigorously for 30 minutes.

-

Filter the mixture through a pad of celite, washing the filter cake with toluene or ethyl acetate (B1210297).

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to afford the crude alcohol, which can be further purified by distillation or column chromatography.

Protocol 4.1.2: Reduction of an Amide to an Amine

-

To a stirred solution of the amide (1 equivalent) in anhydrous toluene or THF (5-10 mL per mmol of amide) under an inert atmosphere, slowly add a 70% solution of this compound in toluene (2.0-2.5 equivalents) at 0-30 °C.

-

After the addition, the reaction mixture is stirred at a temperature between 25 °C and reflux (110 °C in toluene) for 1-8 hours, depending on the reactivity of the amide.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction to 0 °C and carefully quench the excess this compound by the dropwise addition of a 10-15% aqueous sodium hydroxide solution.

-

After stirring for 30 minutes, extract the product with ethyl acetate.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude amine, which can be purified by distillation or column chromatography.

Protocol 4.1.3: Reduction of a Nitrile to a Primary Amine

-

Follow the general procedure for the reduction of amides (Protocol 4.1.2), using 1.5-2.0 equivalents of this compound.

-

The reaction is typically carried out at a temperature between 25 °C and 70 °C for 2-4 hours.

-

The work-up procedure is analogous to that of the amide reduction.

Mechanistic Insights

The reduction of functional groups by this compound is believed to proceed via a polar mechanism involving the nucleophilic transfer of a hydride ion (H⁻) from the aluminum center to the electrophilic carbon of the functional group.

Reduction of a Carbonyl Group (Ester Example)

The following diagram illustrates the proposed mechanism for the reduction of an ester to a primary alcohol.

Reduction of a Nitrile

The reduction of a nitrile to a primary amine involves a two-step hydride addition.

Safety and Handling

This compound is a reactive and moisture-sensitive reagent that requires careful handling.

-

Storage: Store under an inert atmosphere (nitrogen or argon) in a cool, dry place away from sources of ignition and moisture.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Use appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.

-

Quenching: Excess this compound must be quenched carefully. Slow, dropwise addition of the reaction mixture to a cooled, stirred solution of aqueous sodium hydroxide is a common and effective method. Alternatively, for non-protic workups, ethyl acetate can be used to quench excess hydride.[2]

-

In case of fire: Use a dry chemical powder extinguisher. DO NOT USE WATER.

Conclusion

This compound is a powerful and versatile reducing agent with a broad range of applications in organic synthesis. Its favorable handling characteristics and high reactivity make it an excellent choice for the reduction of a wide variety of functional groups. By understanding its reactivity profile, and by following the detailed protocols and safety precautions outlined in this guide, researchers can effectively and safely utilize this compound to achieve their synthetic goals in drug development and beyond.

References

Vitride® (SDMA): A Comprehensive Technical Guide to Reduction Reactions

Introduction

Vitride®, chemically known as sodium bis(2-methoxyethoxy)aluminum hydride (also abbreviated as SDMA or SMEAH), is a versatile and powerful reducing agent widely utilized in organic synthesis. Marketed under trade names like Red-Al® and Synhydrid®, it serves as a safer and more convenient alternative to other metal hydrides such as lithium aluminum hydride (LiAlH₄). This guide provides an in-depth overview of the core principles, applications, and experimental protocols associated with this compound reductions, tailored for professionals in research, development, and pharmaceutical sciences.

This compound's unique properties, including its high solubility in aromatic hydrocarbons, enhanced thermal stability, and non-pyrophoric nature, distinguish it from LiAlH₄. It is commercially available, typically as a 65-70% solution in toluene (B28343), making it suitable for both laboratory-scale experiments and large-scale industrial manufacturing. The reagent features a central tetrahedral aluminum atom coordinated with two hydride ligands and two bidentate 2-methoxyethoxy groups, with a sodium counterion.

Core Principles and Mechanism of Action

The primary function of this compound is to act as a source of hydride ions (H⁻), which are potent nucleophiles. The reduction mechanism involves the transfer of a hydride from the aluminum complex to an electrophilic center, typically the carbon atom of a carbonyl group or other unsaturated functional groups. The two methoxyethoxy groups modify the reactivity of the aluminum hydride, contributing to its unique solubility and stability profile compared to LiAlH₄.

The general workflow for a this compound reduction involves the addition of the hydride to the substrate, followed by an aqueous work-up to hydrolyze the resulting aluminum-alkoxide complexes and liberate the final alcohol or amine product.

Scope of Reductions and Data Presentation

This compound is a powerful reducing agent capable of reducing a wide array of functional groups. Its reactivity is comparable to, and in some cases exceeds, that of LiAlH₄.[1] The following table summarizes the typical transformations achieved using this compound.

| Functional Group | Starting Material (Example) | Product (Example) | Notes |

| Aldehyde | R-CHO | R-CH₂OH (Primary Alcohol) | Rapid and quantitative reduction. |

| Ketone | R-CO-R' | R-CH(OH)-R' (Secondary Alcohol) | Rapid and quantitative reduction. |

| Carboxylic Acid | R-COOH | R-CH₂OH (Primary Alcohol) | Efficient reduction, often preferred over LiAlH₄ for ease of handling.[2] |

| Ester | R-COOR' | R-CH₂OH + R'-OH (Primary Alcohol) | Both the acyl and alkoxy portions are reduced to their corresponding alcohols.[2] |

| Acyl Halide | R-COCl | R-CH₂OH (Primary Alcohol) | Vigorous reaction, reduced to the primary alcohol.[1] |

| Acid Anhydride | (RCO)₂O | R-CH₂OH (Primary Alcohol) | Both carbonyl groups are reduced.[1] |

| Amide (1°, 2°, 3°) | R-CONR'R'' | R-CH₂NR'R'' (Amine) | The C=O group is fully reduced to a CH₂ group.[1][2] |

| Lactam (Cyclic Amide) | Cyclic Amide | Cyclic Amine | Ring is preserved, carbonyl is reduced to methylene. |

| Nitrile | R-C≡N | R-CH₂NH₂ (Primary Amine) | The carbon-nitrogen triple bond is fully reduced.[2] Can be selectively reduced to an aldehyde under modified conditions.[3] |

| Imine | R₂C=NR' | R₂CH-NHR' (Amine) | Reduced to the corresponding amine.[1] |

| Epoxide | Epoxide | Alcohol | Ring-opening reduction to form an alcohol.[3] |

| Lactone (Cyclic Ester) | Cyclic Ester | Diol | Ring-opening reduction to the corresponding diol. |

| Nitroarene | Ar-NO₂ | Ar-N=N(O)-Ar, Ar-N=N-Ar, or Ar-NH-NH-Ar | Product depends on reaction conditions (azoxy, azo, or hydrazo compounds).[1] |

| Sulfonamide (aliphatic) | R-SO₂NR'₂ | R-H + HNR'₂ (Amine) | Capable of reducing stable p-toluenesulfonamides to the free amine, a reaction where LiAlH₄ is often ineffective.[1] |

Reaction Mechanisms and Visualizations

The mechanism of reduction varies depending on the substrate. Below are visualizations for the reduction of key functional groups.

Reduction of a Ketone to a Secondary Alcohol

This is a direct nucleophilic addition of a hydride to the carbonyl carbon. The resulting alkoxide is protonated during the workup to yield the alcohol.

Caption: Mechanism of ketone reduction by this compound.

Reduction of an Ester to a Primary Alcohol

The reduction of an ester is a two-step process. The first hydride addition leads to an unstable hemiacetal intermediate which eliminates an alkoxide to form an aldehyde. The aldehyde is then immediately reduced by a second equivalent of hydride to the primary alcohol.

Caption: Pathway for the reduction of an ester to a primary alcohol.

Reduction of an Amide to an Amine

Unlike esters, the reduction of an amide involves the complete removal of the carbonyl oxygen. The initial hydride attack forms a tetrahedral intermediate. The oxygen, coordinated to aluminum, is eliminated as a leaving group to form a transient iminium ion, which is then rapidly reduced by a second hydride to the final amine product.[4][5]

Caption: Mechanism of amide reduction to an amine via an iminium ion.

Experimental Protocols

General Protocol for this compound Reduction

This protocol provides a general framework. Specific quantities, temperatures, and reaction times should be optimized for each unique substrate.

Materials & Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet/outlet.

-

Addition funnel.

-

Ice bath or other cooling system.

-

This compound® solution (e.g., ~70% in toluene).

-

Anhydrous reaction solvent (e.g., toluene, THF).

-

Substrate to be reduced.

-

Quenching agent (e.g., water, dilute NaOH, Rochelle's salt solution).

-

Extraction solvent (e.g., ethyl acetate, dichloromethane).

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

Procedure:

-

Setup: Assemble the flame-dried glassware under an inert atmosphere (Nitrogen or Argon).

-

Dissolution: Dissolve the substrate in the chosen anhydrous solvent in the reaction flask.

-

Cooling: Cool the solution to the desired temperature (typically 0-5 °C) using an ice bath to manage the exothermic reaction.

-

Reagent Addition: Add the this compound® solution dropwise via the addition funnel to the stirred substrate solution, maintaining the internal temperature within the desired range.

-

Reaction: After the addition is complete, allow the reaction to stir at the specified temperature (or warm to room temperature) until completion, monitored by TLC or LC-MS.

-

Quenching (Work-up): Cool the reaction mixture back to 0-5 °C. Cautiously and slowly add the quenching agent dropwise to decompose the excess this compound and the aluminum complexes. Caution: This process is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and cooling. A common quenching sequence is the Fieser method: slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the grams of this compound used.

-

Filtration & Extraction: Stir the resulting slurry vigorously for 30 minutes. Filter the granular precipitate (aluminum salts) and wash thoroughly with the extraction solvent. Combine the organic filtrates.

-

Isolation: Wash the combined organic phase with brine, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product as necessary, typically by column chromatography or distillation.

Example Protocol: Reduction of Ethyl Benzoate (B1203000) to Benzyl (B1604629) Alcohol

Procedure:

-

Under a nitrogen atmosphere, a solution of ethyl benzoate (15.0 g, 100 mmol) in 100 mL of anhydrous toluene is cooled to 0 °C.

-

A 70% solution of this compound in toluene (approx. 29.7 g, ~102 mmol, 2.05 eq of hydride) is added dropwise over 30 minutes, keeping the temperature below 10 °C.

-

The reaction is stirred at room temperature for 1 hour. Completion is verified by TLC.

-

The flask is cooled to 0 °C, and the reaction is quenched by the sequential slow addition of 3 mL of water, 3 mL of 15% NaOH (aq), and 9 mL of water.

-

The mixture is stirred for 30 minutes, and the resulting white precipitate is filtered off and washed with 2 x 50 mL of ethyl acetate.

-

The combined organic filtrates are washed with brine, dried over Na₂SO₄, and concentrated in vacuo to afford benzyl alcohol, which can be further purified by distillation.

Comparative Analysis: this compound vs. Other Hydride Reagents

The choice of a reducing agent is critical for the success of a synthetic step. This compound offers a unique balance of reactivity and safety compared to LiAlH₄ and NaBH₄.

| Feature | This compound® (SDMA) | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |

| Reactivity | Strong, comparable to LiAlH₄. | Very Strong. | Mild and Selective. |

| Functional Groups Reduced | Aldehydes, ketones, acids, esters, amides, nitriles, epoxides, etc.[1][2] | Aldehydes, ketones, acids, esters, amides, nitriles, epoxides, etc. | Primarily aldehydes and ketones; acyl chlorides. |

| Solubility | Soluble in aromatic hydrocarbons (toluene) and ethers (THF).[2] | Soluble only in ethers (THF, diethyl ether).[1] | Soluble in protic solvents (water, alcohols) and some polar aprotic solvents. |

| Safety & Handling | Non-pyrophoric but moisture-sensitive. Easier to handle as a solution. Tolerates temperatures up to 200°C.[1] | Pyrophoric (ignites spontaneously in air, especially when dry). Reacts violently with water. | Stable in air. Reacts slowly with protic solvents. Much safer to handle. |

| Typical Solvents | Toluene, THF, ethers. | Anhydrous ethers (THF, diethyl ether). | Methanol, ethanol, water. |

| Work-up | Aqueous quench required to break down stable aluminum complexes. | Careful aqueous quench required. Can form gelatinous precipitates. | Often simpler; protonation occurs from the solvent. |

Applications in Drug Development

In pharmaceutical synthesis, the reliable and scalable conversion of functional groups is paramount. This compound is frequently employed due to its broad functional group tolerance, high yields, and improved safety profile for scale-up operations.

-

Synthesis of Alcohols: Primary and secondary alcohols are fundamental building blocks in many active pharmaceutical ingredients (APIs). This compound's ability to reduce esters and carboxylic acids directly to alcohols is a cornerstone of many synthetic routes.[2]

-

Synthesis of Amines: Amines are prevalent in over half of all commercial drugs. The reduction of amides and nitriles to amines using this compound provides a direct and efficient pathway to these crucial intermediates.[2]

-

Chemoselectivity: Modified this compound systems or controlled reaction conditions can allow for selective reductions. For example, the reduction of nitriles or diesters to aldehydes is possible, providing access to another important class of intermediates.[3]

-

Specific Syntheses: this compound has been used in key steps for the synthesis of complex molecules, such as in the asymmetric synthesis of (R)-fluoxetine, where it was used to reduce an α,β-epoxyamide.[3]

The predictability and robustness of this compound reductions make it an invaluable tool for medicinal chemists constructing complex molecular architectures and for process chemists developing safe and efficient manufacturing routes.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Aluminium Hydride Reagents - Wordpress [reagents.acsgcipr.org]

- 4. US20080161563A1 - Reduction methodologies for converting ketal acids, salts, and esters to ketal alcohols - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Vitride Reduction of Esters to Primary Alcohols

Introduction

Vitride®, also known as Red-Al® or sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH), is a versatile and powerful reducing agent used in organic synthesis.[1] With a reactivity comparable to lithium aluminum hydride (LiAlH₄), this compound® offers a safer alternative due to its non-pyrophoric nature and higher thermal stability.[1] It is commercially available as a solution, typically in toluene (B28343), making it easier to handle than solid hydride reagents.[2] this compound® readily reduces a wide range of functional groups, including aldehydes, ketones, carboxylic acids, amides, nitriles, and epoxides.[1] This document provides a detailed protocol for the reduction of esters to their corresponding primary alcohols using this compound®, a crucial transformation in the synthesis of pharmaceuticals and fine chemicals.

Safety and Handling

This compound® is a reactive substance that requires careful handling in a controlled laboratory environment. Adherence to the following safety protocols is mandatory:

-

Inert Atmosphere: All manipulations involving this compound® must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent contact with moisture and air, with which it reacts exothermically.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Quenching: Be aware that the quenching of this compound® reactions generates flammable hydrogen gas. The quenching process must be performed slowly and with adequate cooling.

-

Incompatible Materials: Avoid contact with water, alcohols, acids, and other protic solvents, as this can lead to a violent reaction.

Reaction Mechanism

The reduction of an ester to a primary alcohol with this compound® proceeds through a two-step nucleophilic acyl substitution and subsequent nucleophilic addition.

-

First Hydride Addition: A hydride ion from the this compound® reagent attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

-

Elimination of Alkoxide: This intermediate collapses, eliminating the alkoxide leaving group to form an aldehyde.

-

Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride from this compound® to form a primary alkoxide.

-

Workup: Aqueous workup protonates the alkoxide to yield the final primary alcohol product.

Quantitative Data Summary

The following table summarizes representative examples of the this compound® reduction of various esters to their corresponding primary alcohols, highlighting the reaction conditions and yields.

| Ester Substrate | This compound® (Equivalents) | Solvent | Temperature (°C) | Time (h) | Primary Alcohol Product | Yield (%) | Reference |

| Ketal Ester | 1.5 | Toluene | 20-25 | 1 | Ketal Alcohol | 95 | [3] |

| Heterocyclic Carboxylic Ester | 1.1 - 3.0 | Toluene | -5 to 80 | 1 | Heterocyclic Methanol (B129727) | 35-94 | - |

Note: The yield of the heterocyclic methanol is reported as a range, as the specific substrate within the patent was not singular.

Experimental Protocol: General Procedure for the Reduction of an Ester to a Primary Alcohol

This protocol provides a general method for the reduction of an ester to a primary alcohol using this compound® solution. The specific quantities and reaction parameters should be adjusted based on the substrate and desired scale.

Materials:

-

Ester substrate

-

This compound® solution (e.g., ~70% in toluene)

-

Anhydrous toluene (or other suitable anhydrous aromatic solvent)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl) or saturated aqueous Rochelle's salt solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen/argon inlet.

-

Flame-dry the glassware under vacuum and cool under a stream of inert gas.

-

-

Reagent Preparation:

-

Charge the reaction flask with the calculated amount of this compound® solution via syringe under a positive pressure of inert gas.

-

Dilute the this compound® solution with anhydrous toluene.

-

Cool the solution to 0-5 °C using an ice bath.

-

Dissolve the ester substrate in anhydrous toluene in the addition funnel.

-

-

Reaction:

-

Slowly add the ester solution dropwise from the addition funnel to the cooled this compound® solution while maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete (monitor by TLC or GC-MS).

-

-

Workup (Quenching):

-

Cool the reaction mixture back to 0-5 °C with an ice bath.

-

Caution: The following steps will generate hydrogen gas. Ensure adequate ventilation and no ignition sources are present.

-

Slowly and carefully add anhydrous diethyl ether or THF to dilute the reaction mixture.

-

Quench the reaction by the slow, dropwise addition of 1 M HCl or a saturated aqueous solution of Rochelle's salt until the gas evolution ceases. A biphasic mixture should form.

-

If an emulsion forms, the addition of more ether or gentle warming may help to break it.

-

-

Extraction and Isolation:

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent (2-3 times).

-

Combine the organic layers.

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude primary alcohol.

-

-

Purification:

-

Purify the crude product by flash column chromatography or distillation as required to obtain the pure primary alcohol.

-

Visualizations

Experimental Workflow

Caption: Workflow for the this compound® reduction of esters to primary alcohols.

Signaling Pathway (Reaction Mechanism)

Caption: Mechanism of this compound® reduction of an ester to a primary alcohol.

References

Application Notes and Protocols for the Selective Reduction of Amides to Amines using Vitride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of amides to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. While several hydride reagents can effect this conversion, Vitride® (also known as Red-Al®), the commercial name for sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH), has emerged as a versatile and often superior alternative to reagents like lithium aluminum hydride (LiAlH₄).[1][2] this compound is a powerful reducing agent capable of efficiently converting primary, secondary, and tertiary amides, as well as lactams, to their corresponding amines.[3][4]

This document provides detailed application notes and protocols for the selective reduction of amides to amines using this compound.

Advantages of this compound®

This compound offers several key advantages over other common hydride reducing agents, particularly LiAlH₄:

-

Enhanced Safety: this compound is thermally more stable and, unlike LiAlH₄, is not pyrophoric upon contact with air, making it significantly safer to handle.[5]

-

Greater Solubility: It is soluble in a wider range of organic solvents, especially aromatic hydrocarbons like toluene (B28343), in which it is commercially available as a ~70% solution.[5] This high solubility allows for reactions in non-ethereal solvents and facilitates better control over the reaction.[3]

-

Comparable Reactivity: this compound exhibits reactivity comparable to LiAlH₄ for the reduction of many functional groups, including amides.[6][7]

-

Ease of Handling: Being a solution, this compound is often easier to dispense and handle in a laboratory setting compared to solid, pyrophoric hydrides.[8]

Reaction Mechanism

The reduction of amides to amines using this compound is believed to proceed through a mechanism analogous to that of LiAlH₄.[5][6] The process involves the initial nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the amide. This is followed by the cleavage of the carbon-oxygen bond, which is facilitated by the formation of a strong Al-O bond, leading to an iminium ion intermediate. This intermediate is then rapidly reduced by another equivalent of hydride to yield the final amine product.[6]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the selective reduction of various amides to their corresponding amines using this compound.

| Amide Substrate | Product | This compound® (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N,N-Dimethylcyclohexanecarboxamide | N,N-Dimethylcyclohexylmethanamine | 2.2 | THF | 25-30 | 2-6 | >95 | [9] |

| N,N-Diethylbenzamide | N,N-Diethylbenzylamine | 2.3 | THF | 25-30 | 2-6 | 99 (GC purity) | [9] |

| N-Methyl-N-tert-butylbenzamide | N-Methyl-N-tert-butylbenzylamine | 2.5 | THF | 25-30 | 2-6 | >95 | [9] |

| Benzamide | Benzylamine | ~2.5 | Toluene | Reflux | 4 | ~70-80 | [10] (Typical conditions) |

| N-Methylbenzamide | N-Methylbenzylamine | ~2.5 | Toluene | Reflux | 4 | ~75-85 | [10] (Typical conditions) |

| 2-Pyrrolidinone | Pyrrolidine | ~2.5 | Toluene | Reflux | 6 | ~80-90 | [11] (Typical conditions) |

| ε-Caprolactam | Hexamethylene diamine | ~3.0 | Toluene | Reflux | 8 | ~70-80 | (General procedure) |

Experimental Protocols